molecular formula C18H22N8 B12263894 N,N,4-trimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

N,N,4-trimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12263894
M. Wt: 350.4 g/mol
InChI Key: CNBFVRDALPBLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,4-trimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that features a pyrido[3,4-d]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The synthetic routes often include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as histone lysine demethylases. By inhibiting these enzymes, the compound can alter gene expression and potentially induce apoptosis in cancer cells . The pathways involved include epigenetic modifications and disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,4-trimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit histone lysine demethylases sets it apart from other similar compounds .

Properties

Molecular Formula

C18H22N8

Molecular Weight

350.4 g/mol

IUPAC Name

N,N,4-trimethyl-6-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C18H22N8/c1-13-10-16(23-18(22-13)24(2)3)25-6-8-26(9-7-25)17-14-4-5-19-11-15(14)20-12-21-17/h4-5,10-12H,6-9H2,1-3H3

InChI Key

CNBFVRDALPBLCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC4=C3C=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.